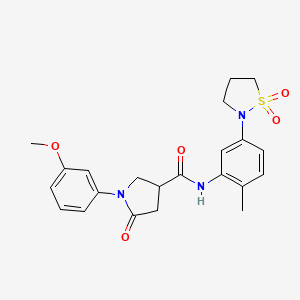

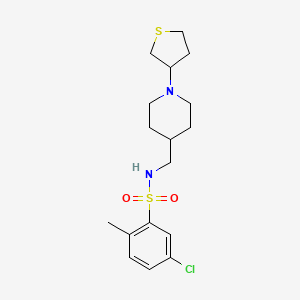

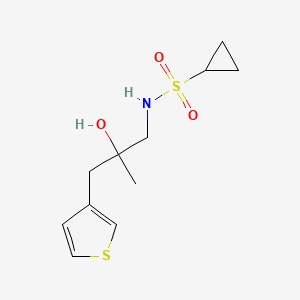

![molecular formula C17H17N3O2 B2687088 N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide CAS No. 793713-10-7](/img/structure/B2687088.png)

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the indazole family and has been studied for its potential use in various areas of research, including neuroscience, cancer, and inflammation.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potency against Coxsackie B4 virus .

Anti-HIV Activity

Researchers synthesized 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds showed promise against both HIV-1 and HIV-2 strains .

Mitochondrial Function Enhancement

The compound 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside enhances O-GlcNAcylation on mitochondrial proteins. This modification contributes to mitochondrial network maintenance, cellular bioenergetics, and stress response, particularly under ischemic-like conditions .

Biological and Clinical Applications

Indole derivatives, including our compound, serve as pharmacophores in various biological contexts. Their wide-ranging activities include:

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Study

Electrochemical Characterization

N-[2-(4-methoxyphenyl)ethyl]oleamide: was synthesized and electrochemically characterized. Its potential applications remain an exciting area of exploration .

Wirkmechanismus

Target of Action

The primary target of N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide It’s suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This indicates that the compound interacts with its targets, leading to changes in cell structure and function.

Biochemical Pathways

The specific biochemical pathways affected by N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide Indole derivatives are known to possess various biological activities, suggesting that they may affect a range of biochemical pathways .

Result of Action

The molecular and cellular effects of N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide It’s suggested that the compound may cause damage to cell morphology and membrane integrity , indicating potential cellular effects.

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-18-17(21)16-14-4-2-3-5-15(14)19-20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKVWQAOTMGENH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325685 |

Source

|

| Record name | N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835849 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

793713-10-7 |

Source

|

| Record name | N-[2-(4-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

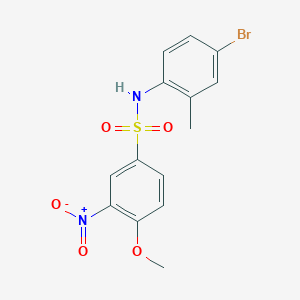

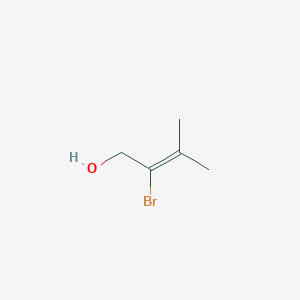

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687011.png)

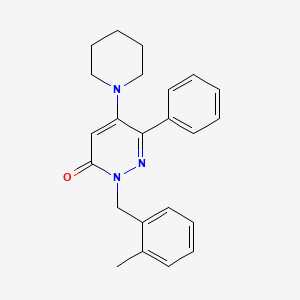

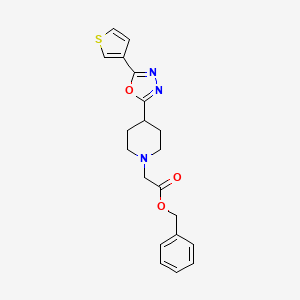

![4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2687015.png)

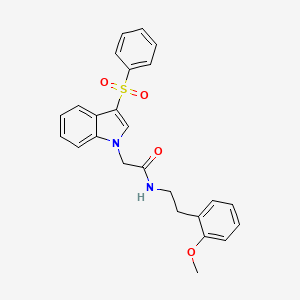

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)

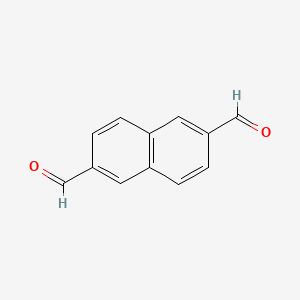

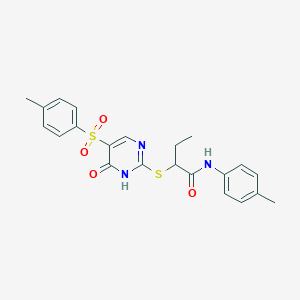

![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2687021.png)